A Technical Guide to 3-Chloro-2-(trifluoromethyl)phenylboronic Acid (CAS: 1401990-62-2): Properties, Reactivity, and Applications in Modern Synthesis
A Technical Guide to 3-Chloro-2-(trifluoromethyl)phenylboronic Acid (CAS: 1401990-62-2): Properties, Reactivity, and Applications in Modern Synthesis
This guide provides an in-depth technical overview of 3-Chloro-2-(trifluoromethyl)phenylboronic acid, a sophisticated building block essential for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic importance in synthesis, and validated protocols for its application.
Introduction: A Strategically Designed Building Block
3-Chloro-2-(trifluoromethyl)phenylboronic acid is not a mere commodity chemical; it is a meticulously designed synthetic intermediate. Its structure incorporates three key functional motifs that confer unique and highly desirable properties for the synthesis of complex molecules:
-
The Boronic Acid Group [-B(OH)₂]: This functional group is the cornerstone of its utility, serving as the nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1]
-
The ortho-Trifluoromethyl Group [-CF₃]: The placement of this group is critical. The -CF₃ group is a powerful modulator of physicochemical properties in drug candidates. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[2][3] Its position ortho to the boronic acid introduces significant steric hindrance, a factor that must be managed during reaction design but which can also be exploited to influence molecular conformation.
-
The meta-Chloro Group [-Cl]: The chlorine atom provides an additional reactive handle. While the C-Cl bond is less reactive in palladium catalysis than C-Br or C-I bonds, it can be activated under specific conditions, allowing for sequential, site-selective cross-coupling reactions on the same aromatic ring.[1]
The convergence of these three groups in a single molecule makes it an invaluable tool for accessing sterically congested biaryl systems, a common structural motif in many modern pharmaceuticals.[2]
Physicochemical and Spectroscopic Profile
Precise characterization is the foundation of reproducible science. The key properties of this reagent are summarized below, followed by an analysis of its expected spectroscopic signatures.
Key Properties
| Property | Value | Source |
| CAS Number | 1401990-62-2 | [4][5][6] |
| Molecular Formula | C₇H₅BClF₃O₂ | [4][5] |
| Molecular Weight | 224.37 g/mol | [4] |
| Physical Form | Solid | [4][7] |
| Typical Purity | ≥95% | [4][7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Characterization Insights
While a specific spectrum for every batch must be acquired, the expected NMR and IR features provide a reliable identity check. The analysis is based on data from structurally analogous compounds.[8][9][10]
-
¹⁹F NMR: The most unambiguous signal will be a sharp singlet around -60 to -65 ppm, characteristic of the -CF₃ group.
-
¹¹B NMR: A broad signal is expected in the range of 28-30 ppm, consistent with a trigonal planar (sp²-hybridized) boronic acid.[9][10]
-
¹³C NMR: Two key features will confirm the structure:
-
¹H NMR: The aromatic region will display a complex multiplet pattern consistent with a 1,2,3-trisubstituted benzene ring. The two hydroxyl protons of the boronic acid will typically appear as a broad singlet, which is exchangeable with D₂O.
-
IR Spectroscopy: Look for a strong, broad O-H stretch around 3300-3500 cm⁻¹ and a B-O stretch near 1350 cm⁻¹.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a biaryl C-C bond. Understanding the mechanistic nuances is key to achieving high yields, especially given the steric challenge posed by the ortho-CF₃ group.
Mechanistic Overview & Key Considerations
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.
Causality Behind Component Selection for This Reagent:
-
The Steric Challenge: The bulky -CF₃ group at the C2 position severely hinders the approach to the Palladium center during the transmetalation step. This is the primary reason standard catalysts like Pd(PPh₃)₄ often yield poor results.[11][12]
-
Catalyst & Ligand Choice: To overcome this steric barrier, the catalyst system must be carefully chosen. The solution is to use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos). These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0)L species, which is less sterically encumbered and more readily undergoes oxidative addition. Furthermore, they accelerate the rate-limiting reductive elimination step.[8][13]
-
Base Selection: A moderately strong inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required. Its role is to activate the boronic acid by forming the more nucleophilic boronate species [Ar-B(OR)₃]⁻, which is essential for efficient transmetalation.
-
Solvent System: A polar aprotic solvent, often mixed with water, is ideal. Common choices include 1,4-dioxane, DME, or toluene with an aqueous base solution. The water helps to solubilize the inorganic base and facilitates the formation of the active boronate.
Self-Validating Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a representative coupling with 4-bromoanisole. It is designed to be self-validating by including in-process checks and a clear purification strategy.
Reaction: 3-Chloro-2-(trifluoromethyl)phenylboronic acid + 4-Bromoanisole → 4'-Methoxy-3-chloro-2-(trifluoromethyl)-1,1'-biphenyl
Materials:
-
3-Chloro-2-(trifluoromethyl)phenylboronic acid (1.0 eq, e.g., 224 mg, 1.0 mmol)
-
4-Bromoanisole (1.1 eq, e.g., 206 mg, 1.1 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, e.g., 4.5 mg, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, e.g., 16.4 mg, 0.04 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq, e.g., 637 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-(trifluoromethyl)phenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalytic species is oxygen-sensitive and can be deactivated through oxidation.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Causality: Using degassed solvents prevents premature catalyst decomposition.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring (Self-Validation): After 2 hours, take a small aliquot via syringe. Dilute with ethyl acetate and spot on a TLC plate (e.g., 9:1 Hexanes:Ethyl Acetate eluent). Check for the consumption of the starting materials against co-spotted standards. The reaction is typically complete within 2-6 hours. LC-MS can also be used for more precise monitoring.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Causality: The brine wash removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Significance in Medicinal Chemistry and Drug Discovery
The true value of 3-Chloro-2-(trifluoromethyl)phenylboronic acid lies in its ability to introduce a privileged structural motif into potential drug candidates.
The Power of the Trifluoromethyl Group
The -CF₃ group is a bioisostere for several groups (e.g., isopropyl, ethyl) but with vastly different electronic properties. Its incorporation into drug molecules is a proven strategy for:
-
Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the -CF₃ group resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.
-
Modulating Lipophilicity: It significantly increases the lipophilicity of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhancing Binding Affinity: The group's strong dipole moment can lead to favorable interactions with protein targets, improving potency.
Numerous FDA-approved drugs, including the antidepressant Fluoxetine and the breast cancer therapy Fulvestrant, feature a trifluoromethyl group, underscoring its importance.[2]
A Gateway to Novel Chemical Space
This building block provides a direct route to novel, sterically hindered biaryls that are otherwise difficult to synthesize. This allows medicinal chemists to explore new regions of chemical space in their quest for more potent and selective drug candidates.
Safety, Handling, and Storage
As with all boronic acids and organofluorine compounds, proper laboratory practice is mandatory.
| Hazard Type | GHS Statement | Pictogram |
| Acute Toxicity | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |
| H312: Harmful in contact with skin. | ||
| H332: Harmful if inhaled. | ||
| Irritation | Causes skin and serious eye irritation. |
(Data derived from suppliers for the specific CAS number 1401990-62-2 and related isomers).[4][14][15]
Handling Recommendations:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Use spark-proof tools and avoid creating dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Boronic acids can slowly dehydrate to form boroxines, especially when exposed to air and moisture.
Conclusion
3-Chloro-2-(trifluoromethyl)phenylboronic acid is a premier building block for modern organic synthesis. Its value is derived from the strategic combination of a versatile coupling handle (boronic acid), a critical pharmaceutical modulator (trifluoromethyl group), and an additional site for potential functionalization (chloro group). While its sterically hindered nature demands rational selection of advanced catalytic systems, it provides a reliable and powerful pathway to complex molecular architectures that are central to the discovery of new medicines and advanced materials.
References
-
Vasylenko, O., et al. (2026). Regio- and Stereoselective Synthesis of CF₃-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. ACS Publications. [Link]
-
Borys, K. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. [Link]
-
Borys, K. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
-
Vasylenko, O., et al. (2026). Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β- (trifluoromethyl)styrenes with Boronic Acids. American Chemical Society. [Link]
-
Jadhav, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(2), 254. [Link]
-
Spyrka, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. [Link]
-
Spyrka, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
Angene. 3-Chloro-2-(trifluoromethyl)phenylboronic acid. Angene. [Link]
-
Lead Sciences. (3-Chloro-2-(trifluoromethyl)phenyl)boronic acid. Lead Sciences. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (3-Chloro-2-(trifluoromethyl)phenyl)boronic acid | 1401990-62-2 [sigmaaldrich.com]
- 5. (3-Chloro-2-(trifluoromethyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 6. biomall.in [biomall.in]
- 7. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
